molecular formula C10H13NO2 B13619033 n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide

n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide

Cat. No.: B13619033
M. Wt: 179.22 g/mol
InChI Key: YFXFFCPMIMZRNE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[3-[(1S)-1-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1

InChI Key

YFXFFCPMIMZRNE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)NC(=O)C)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide typically involves the reaction of 3-(1-hydroxyethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-(1-hydroxyethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Chemistry: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in the development of pharmaceuticals. It may be investigated for its analgesic and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

    N-phenylacetamide: Known for its analgesic properties.

    N-(3-(2-Hydroxyethyl)phenyl)acetamide: Similar structure with a hydroxyethyl group at a different position.

    Phenoxy acetamide derivatives: Used in various pharmacological applications.

Uniqueness: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Biological Activity

N-{3-[(1S)-1-Hydroxyethyl]phenyl}acetamide, also known as N-[3-(1-hydroxyethyl)phenyl]acetamide, is an organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO2
  • Functional Groups : Hydroxyethyl group, acetamide group
  • Structural Features : The compound features a phenyl ring substituted with a hydroxyethyl group, which is crucial for its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to specific enzymes or receptors. This interaction may modulate their activity, which is significant for drug development targeting specific diseases.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies suggest that it may bind to active sites on enzymes, thereby modulating their function. This property is particularly relevant in the context of developing therapeutics for conditions where enzyme regulation is critical.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Anti-inflammatory : Preliminary studies suggest that it may exhibit anti-inflammatory properties.
  • Antimicrobial : Its structural similarities to other known antimicrobial agents indicate potential effectiveness against microbial strains.
  • Anticancer : Initial evaluations show promise in inhibiting cancer cell proliferation in vitro, suggesting a role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(4-hydroxyphenyl)acetamideHydroxyl group at para positionMore polar due to para substitution
N-(3-Aminophenyl)acetamideAmino group instead of hydroxyethylExhibits different reactivity patterns
N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamideSulfamoyl group additionPotential for different biological activities

This compound stands out due to its specific hydroxyethyl substitution on the phenyl ring, which may enhance its binding properties and biological efficacy compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental setups:

  • In Vitro Studies : Laboratory tests demonstrated that this compound inhibits the growth of specific cancer cell lines. The IC50 values indicate effective concentrations required to achieve 50% inhibition of cell growth.
  • Enzyme Interaction Studies : Binding assays revealed that the compound effectively interacts with target enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
  • Animal Models : Preliminary animal studies have shown promising results regarding the compound's pharmacokinetic profile and therapeutic efficacy in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.